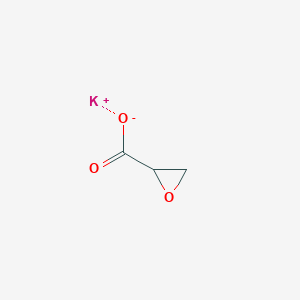

Potassium oxirane-2-carboxylate

Overview

Description

Potassium oxirane-2-carboxylate is an organic compound with the molecular formula C3H3KO3 . It is a white crystalline solid .

Synthesis Analysis

A series of heteroaryl-substituted oxiranes were synthesized in good yields by epoxidation of Baylis–Hillman adducts . Another method involves the reaction of epichlorohydrin and potassium carbonate .

Molecular Structure Analysis

The molecular structure of this compound is characterized by an oxirane ring, which is a three-membered cyclic ether, and a carboxylate group .

Chemical Reactions Analysis

The amine-catalyzed ring-opening reaction of oxirane by carboxylic acid is a key reaction involving oxiranes . This reaction is a series of parallel consecutive stages: (1) quaternization of tertiary amine by activated oxirane; (2) carboxylate anion participation in ring-opening of both nonactivated and activated oxirane .

Physical And Chemical Properties Analysis

This compound is a white crystalline solid . It is insoluble in water but can dissolve in organic solvents .

Scientific Research Applications

Polymerization Initiator : Potassium carboxylates, including potassium oxirane-2-carboxylate, are used in the anionic polymerization of oxiranes, which leads to the production of polyethers with acyloxy groups at one end of the chain (Koinuma, Naito, & Hirai, 1982).

Anionic Polymerization Catalyst : Potassium hydride with crown ethers, which may involve this compound, is used in the anionic polymerization of certain oxiranes, resulting in polymers with narrow molecular weight distributions (Stolarzewicz, Neugebauer, & Grobelny, 1996).

Ring Opening and Catalysis : Studies show that potassium salts, such as this compound, can catalyze ring-opening reactions and polymerizations of oxiranes, leading to the formation of various polymers and cyclic carbonates (Grobelny, Stolarzewicz, Morejko-Buż, & Maercker, 2004).

Regioselectivity in Chemical Reactions : The potassium salts influence the regioselectivity of the ring opening in reactions involving phenyloxirane, with specific reference to the position at which the ring is opened (Grobelny et al., 2003).

Synthesis of Coumarins : Potassium salts, potentially including this compound, are used in the synthesis of various coumarins under environmentally benign conditions (Kiyani & Daroonkala, 2015).

Functionalization of Polymers : this compound may be involved in the functionalization of polyoxiranes, adding specific end groups such as amino, carboxyl, or halogeno to the polymer chains (Sepulchre, Paulus, & Jerome, 1983).

Safety and Hazards

Mechanism of Action

- The primary target of Potassium oxirane-2-carboxylate is not well-documented in the literature. However, it is often used as an intermediate in organic synthesis reactions, particularly as a reagent and catalyst .

- At the beginning of the reaction, this compound reacts with a tertiary amine to form a tetraalkylammonium carboxylate. This carboxylate species then acts as the true catalyst, performing a nucleophilic attack on oxirane. This leads to the formation of the desired product and the regeneration of the carboxylate catalyst .

Target of Action

Mode of Action

Pharmacokinetics

Action Environment

If you have any more specific questions or need additional information, feel free to ask! 😊 .

properties

IUPAC Name |

potassium;oxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3.K/c4-3(5)2-1-6-2;/h2H,1H2,(H,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQCDPNYSJUSEH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3KO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635763 | |

| Record name | Potassium oxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51877-54-4 | |

| Record name | Potassium oxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1632258.png)

![2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine 1,1-dioxide hydrochloride](/img/structure/B1632261.png)